molecular formula C12H16BrNO B13341600 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol

Katalognummer: B13341600
Molekulargewicht: 270.17 g/mol
InChI-Schlüssel: ANMYBKPPTRKWHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentanol ring substituted with a bromophenyl group and an aminomethyl group

Vorbereitungsmethoden

The synthesis of 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-bromoaniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol can be compared with other similar compounds, such as:

    1-(((3-Chlorophenyl)amino)methyl)cyclopentan-1-ol: This compound has a similar structure but with a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-(((3-Fluorophenyl)amino)methyl)cyclopentan-1-ol: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and reactivity.

    1-(((3-Iodophenyl)amino)methyl)cyclopentan-1-ol: The larger iodine atom may affect the compound’s steric properties and its interactions with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications .

Eigenschaften

Molekularformel

C12H16BrNO

Molekulargewicht

270.17 g/mol

IUPAC-Name

1-[(3-bromoanilino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H16BrNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2

InChI-Schlüssel

ANMYBKPPTRKWHI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CNC2=CC(=CC=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.